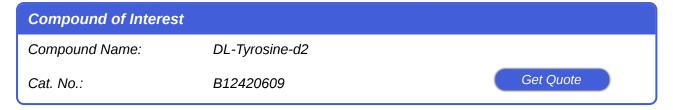


An In-depth Technical Guide to DL-Tyrosine-d2: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **DL-Tyrosine-d2**, a deuterated form of the aromatic amino acid DL-Tyrosine. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. While specific data for a single "**DL-Tyrosine-d2**" isotopologue is not readily available, this guide synthesizes information from its non-deuterated counterpart, DL-Tyrosine, and various deuterated L-Tyrosine isomers to provide a thorough and practical resource.

Core Chemical Properties

Deuterium-labeled compounds, such as **DL-Tyrosine-d2**, are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.[1][2] The substitution of hydrogen with deuterium results in a mass shift that is easily detectable by mass spectrometric techniques, without significantly altering the chemical properties of the molecule.[3]

The quantitative data for DL-Tyrosine and its deuterated isotopologues are summarized in the table below. It is important to note that the properties of a specific **DL-Tyrosine-d2** molecule will depend on the position and number of deuterium atoms. The data presented here are for the non-deuterated form and common deuterated L-isomers, which can be used as a close approximation.



Property	Value	Source
Molecular Formula	C ₉ H ₉ D ₂ NO ₃	Inferred
Molecular Weight	~183.20 g/mol	L-Tyrosine-2,6-d2[4], L- Tyrosine-ring-3,5-d2[5]
Exact Mass	~183.086 Da	L-Tyrosine-2,6-d2
Appearance	White to off-white solid/powder	DL-Tyrosine, D-Tyrosine
Melting Point	>300 °C (decomposes)	L-Tyrosine-(phenyl-3,5-d2), L- TYROSINE-2,6-D2
Solubility	Slightly soluble in DMSO and PBS (pH 7.2)	DL-Tyrosine

Chemical Structure

The fundamental structure of **DL-Tyrosine-d2** consists of a racemic mixture of D- and L-tyrosine where two hydrogen atoms have been replaced by deuterium atoms. The exact location of deuteration can vary, for example, on the phenyl ring (e.g., L-Tyrosine-2,6-d2 or L-Tyrosine-ring-3,5-d2) or on the aliphatic side chain (e.g., L-Tyrosine-3,3-d2).

- IUPAC Name: 2-amino-3-(4-hydroxyphenyl)propanoic acid (non-deuterated)
- SMILES: C1=CC(=CC=C1CC(C(=O)O)N)O (non-deuterated)

Experimental Protocols

While specific experimental protocols for a generic "**DL-Tyrosine-d2**" are not available, the following outlines a general methodology for the synthesis of deuterated amino acids and their application in quantitative mass spectrometry.

Synthesis of Deuterated Amino Acids

The synthesis of deuterated amino acids can be achieved through various methods, including:

• Acid- or Base-Catalyzed H/D Exchange: This method involves heating the amino acid in a deuterated solvent such as D₂O with an acid or base catalyst. For instance, L-Tyrosine can



be deuterated on the aromatic ring by heating in D₂SO₄ in D₂O.

- Metal-Catalyzed H/D Exchange: Transition metals like palladium or ruthenium can catalyze the exchange of hydrogen for deuterium.
- Enzymatic Methods: Specific enzymes can be used to achieve stereoselective deuteration.

A general procedure for acid-catalyzed deuteration of the aromatic ring of tyrosine would involve:

- Dissolving L-Tyrosine in a solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).
- Heating the mixture for an extended period (e.g., over 48 hours) to facilitate the hydrogendeuterium exchange on the aromatic ring.
- Neutralizing the solution and isolating the deuterated tyrosine product.
- Purification of the product using techniques such as recrystallization or chromatography.

Use as an Internal Standard in Mass Spectrometry

Deuterated amino acids are widely used as internal standards for accurate quantification of their non-deuterated counterparts in biological samples.

A typical workflow for this application is as follows:

- Sample Preparation: A known amount of the deuterated internal standard (e.g., **DL-Tyrosine-d2**) is spiked into the biological sample (e.g., plasma, tissue homogenate).
- Extraction: The analyte of interest (endogenous DL-Tyrosine) and the internal standard are extracted from the sample matrix.
- Derivatization (Optional): If necessary, the extracted amino acids are derivatized to improve their chromatographic and mass spectrometric properties.
- LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte and the internal standard co-elute but are



distinguished by their different masses.

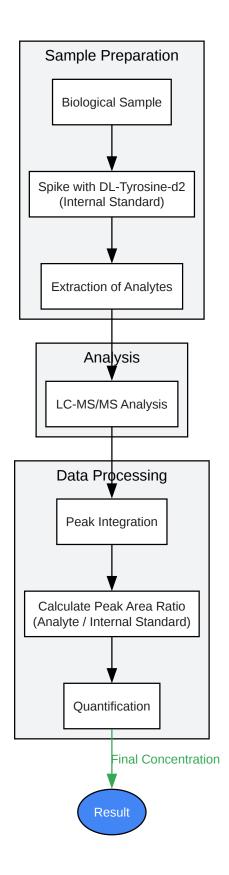
• Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for using a deuterated amino acid as an internal standard in a quantitative mass spectrometry experiment.





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Caption: Workflow for quantification using a deuterated internal standard.



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